
2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide is a compound that belongs to the class of thiophene carboxamides. It has been synthesized using various methods, and its scientific research applications have been explored in different fields.
Mecanismo De Acción
The mechanism of action of 2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory properties and can inhibit the activity of certain enzymes that are involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide in lab experiments is its potential as an anti-cancer agent. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its efficacy.
Direcciones Futuras
There are several future directions for the research and development of 2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide. One direction is to further investigate its mechanism of action and optimize its efficacy as an anti-cancer agent. Another direction is to explore its potential as an anti-inflammatory agent, as it has been shown to inhibit the activity of certain enzymes that are involved in inflammation. Additionally, its potential as a drug candidate for other diseases should be explored.
Métodos De Síntesis
Several methods have been used to synthesize 2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide. One of the most common methods is the reaction between 4-methoxybenzaldehyde, isobutyryl chloride, and 4,5-dimethylthiophene-2-carboxamide in the presence of a base such as triethylamine. The reaction yields 2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide as a white solid.
Aplicaciones Científicas De Investigación
2-(isobutyrylamino)-N-(4-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide has been used in various scientific research applications. One of the most common applications is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-4,5-dimethyl-2-(2-methylpropanoylamino)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-10(2)16(21)20-18-15(11(3)12(4)24-18)17(22)19-13-6-8-14(23-5)9-7-13/h6-10H,1-5H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUOKJCGSRIILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC2=CC=C(C=C2)OC)NC(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5771163.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5771164.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5771168.png)
![2-methyl-4-[4-(4-morpholinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5771172.png)
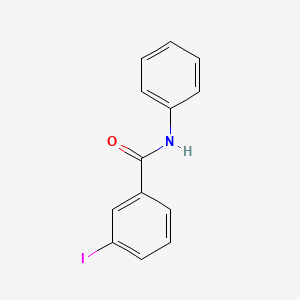

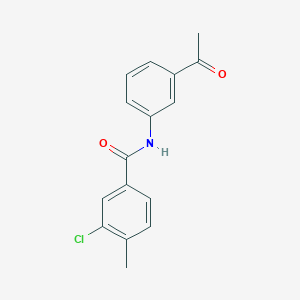
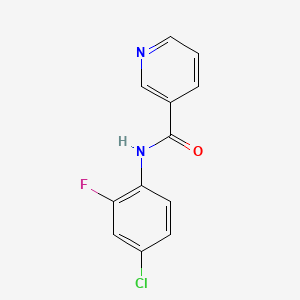
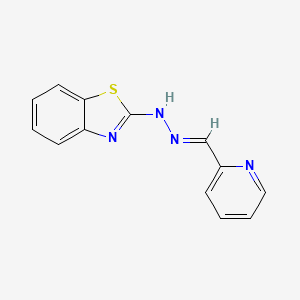
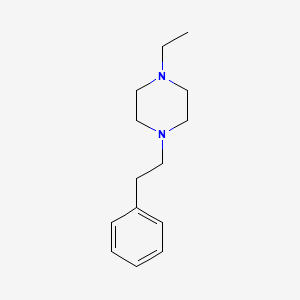
![2-cyano-3-{[2-(4-morpholinyl)ethyl]amino}-2-butenamide](/img/structure/B5771233.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5771243.png)

![methyl 3-[(4-chloro-2-nitrobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5771257.png)